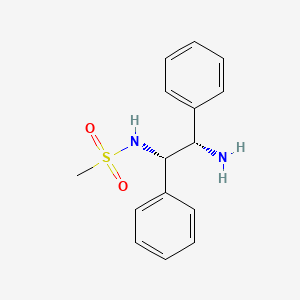

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide

CAS No.: 300345-76-0

Cat. No.: VC3735097

Molecular Formula: C15H18N2O2S

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 300345-76-0 |

|---|---|

| Molecular Formula | C15H18N2O2S |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | N-[(1S,2S)-2-amino-1,2-diphenylethyl]methanesulfonamide |

| Standard InChI | InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3/t14-,15-/m0/s1 |

| Standard InChI Key | FSRRNSLQEDUDTP-GJZGRUSLSA-N |

| Isomeric SMILES | CS(=O)(=O)N[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N |

| SMILES | CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |

| Canonical SMILES | CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |

Introduction

Chemical Structure and Properties

Molecular Structure

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is characterized by its chiral structure featuring two phenyl groups attached to an ethyl backbone with an amino group and a methanesulfonamide group. The compound possesses two defined stereocenters, specifically in the (1S,2S) configuration, which is crucial for its biological activity and applications in asymmetric synthesis .

The structural arrangement allows for specific spatial orientation of functional groups, enabling selective interactions with biological targets through hydrogen bonding and other non-covalent interactions. These structural characteristics contribute significantly to the compound's efficacy in various applications, particularly in pharmaceutical development.

Physical and Chemical Properties

The compound's physical and chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O2S |

| CAS Number | 300345-76-0 |

| Average Molecular Weight | 290.381 g/mol |

| Monoisotopic Mass | 290.108899 |

| Melting Point | 118-120°C |

| Typical Purity | 97-98% |

The presence of both amino and sulfonamide groups contributes to the compound's solubility profile and enables it to participate in a variety of chemical interactions, including hydrogen bonding and acid-base reactions .

Chemical Identifiers

For systematic identification and database referencing, the compound is associated with various chemical identifiers as presented below:

| Identifier Type | Value |

|---|---|

| IUPAC Name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide |

| InChI | InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15,17H,16H2,1H3/t14-,15-/m0/s1 |

| InChI Key | FSRRNSLQEDUDTP-GJZGRUSLSA-N |

| Canonical SMILES | CS(=O)(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |

| Isomeric SMILES | CS(=O)(=O)NC@@HC@HN |

| MDL Number | MFCD03791037 |

| DSSTOX Substance ID | DTXSID60459313 |

These identifiers facilitate searching for the compound across various chemical databases and ensure unambiguous identification in scientific literature .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide typically involves a reaction between (1S,2S)-2-amino-1,2-diphenylethanol and methanesulfonyl chloride. This reaction takes place in the presence of a base, commonly triethylamine, to neutralize the acid generated during the reaction process. The synthetic pathway requires careful control of conditions to maintain the stereochemical integrity of the final product.

To ensure high stereochemical purity, the starting materials must possess the correct configuration, as the reaction generally proceeds without affecting the stereochemistry of the chiral centers. The synthetic strategy leverages established sulfonamide formation chemistry while preserving the delicate stereochemical arrangement essential for the compound's biological activity.

Industrial Production Methods

For industrial-scale production, automated reactors and continuous flow systems are implemented to ensure consistent quality and yield. Process optimization focuses on:

-

Minimizing by-product formation

-

Maximizing reaction efficiency

-

Ensuring stereochemical purity

-

Developing cost-effective purification procedures

After synthesis, the compound undergoes purification using standard techniques such as recrystallization or column chromatography to achieve the desired purity levels typically exceeding 97%.

Chemical Reactivity

Types of Reactions

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide can participate in various chemical reactions due to its functional groups. The primary reaction types include:

-

Oxidation reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives under appropriate conditions. Oxidizing agents like hydrogen peroxide or potassium permanganate are typically employed for these transformations.

-

Reduction reactions: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions target specific functional groups while preserving others, allowing for selective modifications.

-

Substitution reactions: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. This reactivity is valuable for creating derivative compounds with modified properties.

Common Reagents and Conditions

The reactivity of this compound is influenced by the choice of reagents and reaction conditions. Common approaches include:

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | H2O2, KMnO4 | Controlled temperature, aqueous or organic solvent | Nitroso or nitro derivatives |

| Reduction | LiAlH4, NaBH4 | Anhydrous conditions, low temperature | Secondary amines |

| Substitution | Nucleophiles (amines, alcohols) | Basic conditions, appropriate solvent | Substituted derivatives |

The selection of specific conditions depends on the desired transformation and the need to maintain stereochemical integrity throughout the reaction process.

Scientific Research Applications

Medicinal Chemistry Applications

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide serves as an important pharmaceutical intermediate in medicinal chemistry. Its unique structural properties, particularly its defined stereochemistry, make it valuable for developing stereochemically pure drug candidates. Research published in the Journal of Medicinal Chemistry has highlighted its role in synthesizing novel sulfonamide derivatives with antimicrobial properties, specifically targeting resistant bacterial strains.

The compound's ability to act as a building block for more complex bioactive molecules has positioned it as a valuable starting material in pharmaceutical research and development. Its applications extend to the development of enzyme inhibitors and receptor modulators for various therapeutic targets.

Role in Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the creation of complex molecules through various transformation pathways. Its well-defined stereochemistry allows for stereoselective synthesis of more complex structures, while its functional groups provide handles for further chemical modifications.

The compound participates in nucleophilic substitution reactions and coupling processes, serving as a versatile building block in constructing molecules with specific three-dimensional arrangements. This capability is particularly valuable in the synthesis of compounds where spatial orientation is critical for function.

Chiral Resolution Applications

The compound's defined stereochemistry makes it useful in chiral resolution processes. Research has demonstrated its effectiveness in separating enantiomers in racemic mixtures, a critical process in producing optically pure compounds for pharmaceutical applications. This application leverages the compound's ability to form diastereomeric complexes with racemic mixtures, facilitating their separation.

The importance of this application is underscored by studies showing that the use of enantiomerically pure compounds in pharmaceutical formulations can lead to increased efficacy and reduced side effects compared to racemic mixtures.

Biological Activity

Mechanisms of Action

The biological activity of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets through various non-covalent interactions. Research indicates two primary mechanisms:

-

Enzyme Inhibition: Studies suggest that the compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism. The inhibition mechanism typically involves the compound binding to the active site or allosteric sites of target enzymes.

-

Receptor Modulation: The compound has demonstrated potential in modulating receptor activity, particularly β(2)-adrenergic receptors that play crucial roles in respiratory and cardiovascular functions. This modulation can influence downstream signaling pathways and associated physiological responses.

The compound's chiral nature is critical for these interactions, as the specific three-dimensional arrangement of its functional groups determines how effectively it can bind to target biomolecules.

Antimicrobial Properties

Recent research has revealed potentially valuable antimicrobial properties of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide. Studies indicate activity against various bacterial strains, which is particularly significant given the growing concern over antibiotic resistance.

The compound's antimicrobial mechanism appears to involve interaction with specific bacterial cellular components, potentially disrupting cell membrane integrity or interfering with essential metabolic processes. This property positions the compound as a potential lead for developing new antimicrobial agents to address the challenge of antibiotic-resistant infections.

Comparison with Similar Compounds

Structural Analogs

N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide shares structural similarities with several related compounds, yet possesses unique features that distinguish it from these analogs. Two notable structural relatives include:

-

Methanesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]: This analog replaces the two phenyl groups with a cyclohexyl moiety, resulting in different spatial arrangements and hydrophobicity profiles.

-

N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide: This derivative features an additional methyl group on the amino functionality, which can alter hydrogen bonding capabilities and receptor interactions.

Distinctive Features

The unique aspects of N-((1S,2S)-2-Amino-1,2-diphenylethyl)methanesulfonamide include:

-

The presence of two phenyl groups, which enhance interactions with aromatic amino acid residues in biological targets through π-π stacking interactions

-

The specific (1S,2S) stereochemistry, which creates a precise three-dimensional arrangement essential for biological activity

-

The primary amino group, which provides a versatile handle for further chemical modifications and participates in hydrogen bonding interactions with biological targets

These distinctive features contribute to the compound's value in chiral drug development and asymmetric synthesis applications, setting it apart from structurally related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume